4-Methoxyphenylmagnesium bromide
Overview
Description
4-Methoxyphenylmagnesium bromide is an organic compound with the chemical formula C7H7BrMgO . It is a white crystalline solid with a special benzene aroma . This compound is mainly used as a reagent in organic synthesis and is commonly used in Grignard reactions and Grignard reagent reactions .
Synthesis Analysis
The method for preparing 4-methoxyphenyl magnesium bromide is generally to react phenyl magnesium bromide with methanol to generate 4-methoxyphenyl magnesium bromide .Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylmagnesium bromide is CH3OC6H4MgBr . The SMILES string is COc1ccc([Mg]Br)cc1 .Chemical Reactions Analysis
4-Methoxyphenylmagnesium bromide is a general Grignard reagent that can be used in the denickelation of porphyrins and to replace the metal center with magnesium . It can also be used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .Physical And Chemical Properties Analysis
4-Methoxyphenylmagnesium bromide has a molar mass of 211.34 . It has a density of 0.955 g/mL at 25°C . Its boiling point is 65-67°C . It appears as a yellow to brown liquid .Scientific Research Applications
Grignard Reagent
4-Methoxyphenylmagnesium bromide is a general Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation .
Preparation of Aryl Halides and Aryl Ethers
This compound primarily finds application in the preparation of aryl halides and aryl ethers . Aryl halides and ethers are important in the synthesis of a wide range of organic compounds .
Catalyst in Chemical Reactions
4-Methoxyphenylmagnesium bromide serves as a catalyst in a range of chemical reactions, including the Wittig reaction, the Barton reaction, and the Heck reaction . These reactions are fundamental in organic synthesis .
Denickelation of Porphyrins
It can be used in the denickelation of porphyrins and to replace the metal center with magnesium . This is important in the study of metalloporphyrins, which have applications in diverse fields such as catalysis and medicine .
Synthesis of Tubulin Polymerization Inhibitor
4-Methoxyphenylmagnesium bromide can be used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone . This compound has potential applications in cancer research .
Total Synthesis of (−)-Centrolobine
It can be used in the total synthesis of (−)-centrolobine . Centrolobine is a natural product with potential biological activity .
Mechanism of Action
Target of Action
4-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in various organic synthesis processes .
Mode of Action
The mode of action of 4-Methoxyphenylmagnesium bromide involves its reaction with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . The bromide ion in the compound acts as a leaving group, allowing the carbon atom to form a bond with the electrophile .
Biochemical Pathways
The exact biochemical pathways affected by 4-Methoxyphenylmagnesium bromide depend on the specific reaction it is used in. For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .
Pharmacokinetics
It’s important to note that grignard reagents, including 4-methoxyphenylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 4-Methoxyphenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The specific molecular and cellular effects depend on the particular compound synthesized using this reagent .
Action Environment
The action of 4-Methoxyphenylmagnesium bromide is highly dependent on the reaction environment. It requires an anhydrous (water-free) environment and is typically used in a solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
magnesium;methoxybenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWRWAUAVRMBAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methoxyphenylmagnesium bromide in organic synthesis?
A1: 4-Methoxyphenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. This specific reagent acts as a source of a nucleophilic 4-methoxyphenyl group, which can attack electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex molecules, particularly those containing a 4-methoxyphenyl moiety. For instance, it is used in the synthesis of Gibbilimbols A-D, where a copper-catalyzed coupling reaction with various unsaturated alkyl bromides is employed to assemble the (long-chain alkyl)phenol skeleton. []
Q2: Can you provide examples of reactions where the selectivity of 4-Methoxyphenylmagnesium bromide is crucial?
A2: The regioselectivity of 4-Methoxyphenylmagnesium bromide is well-demonstrated in the synthesis of dihydronaphthalene isomers. When reacted with a specific dihydronaphthalene derivative, two distinct isomers are produced. This selectivity is crucial in obtaining the desired isomer for subsequent synthetic steps. [] In another example, the diastereoselective addition of 4-Methoxyphenylmagnesium bromide to a chiral aldehyde is key in establishing the correct stereochemistry in the synthesis of norlignans like (–)-agatharesinol, (+)-hinokiresinol, and (–)-sugiresinol. []
Q3: Has 4-Methoxyphenylmagnesium bromide been used in the development of any biologically active compounds?
A3: Yes, 4-Methoxyphenylmagnesium bromide has played a role in synthesizing biologically active molecules. One example is its utilization in preparing an antiestrogenic compound, [3,4-dihydro-2-(4-methoxyphenyl)-1-maphthalenyl]]4-]2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt. This compound exhibited potent antiestrogenic activity in both in vitro and in vivo studies. [] Additionally, it has been used in the synthesis of CERM 12816, a potential anti-anginal drug. []
Q4: Are there any studies exploring the reaction of 4-Methoxyphenylmagnesium bromide with heterocyclic compounds?
A4: Yes, research has demonstrated the successful use of 4-Methoxyphenylmagnesium bromide in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. This reaction allows the incorporation of the 4-methoxyphenyl group into a variety of heterocyclic systems, including pyridines, diazines, and quinolines. []
Q5: What are the typical reaction conditions for using 4-Methoxyphenylmagnesium bromide?
A5: 4-Methoxyphenylmagnesium bromide reactions are typically conducted under anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran. This is essential because Grignard reagents are highly reactive towards water and other protic solvents. Reaction temperatures can vary depending on the specific transformation but are often carried out at room temperature or under gentle heating. [, , ]
Q6: How is 4-Methoxyphenylmagnesium bromide prepared?
A6: 4-Methoxyphenylmagnesium bromide is typically prepared by reacting 4-bromoanisole with magnesium metal in dry diethyl ether or tetrahydrofuran. The reaction is usually initiated by adding a small amount of iodine or by gently heating the mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.